molecular formula C10H7BrN2O2 B11718364 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid

1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid

Cat. No.: B11718364
M. Wt: 267.08 g/mol
InChI Key: RSWZDSGGMFUYMM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a bromine-substituted phenyl group at the 1-position and a carboxylic acid group at the 5-position of the pyrazole ring. This compound has been synthesized via reactions involving substituted hydrazines and carbonyl precursors, yielding a product characterized by NMR, HRMS, and crystallography . Its molecular formula is C₁₀H₇BrN₂O₂, with a molecular weight of 295.13 g/mol .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

2-(4-bromophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15)

InChI Key

RSWZDSGGMFUYMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Key Steps:

  • Cyclocondensation :

    • Ethyl 3-oxo-3-(4-bromophenyl)propanoate and hydrazine hydrate undergo cyclo-condensation in ethanol at 80–90°C for 6–8 hours.

    • Catalysts such as DMF-DMA (dimethylformamide dimethyl acetal) improve cyclization efficiency by stabilizing intermediates.

  • Ester Hydrolysis :

    • The intermediate ester is hydrolyzed using NaOH in ethanol/water (1:1) at reflux for 4–6 hours, achieving >95% conversion to the carboxylic acid.

ParameterConditionsYield (%)Purity (%)
CyclocondensationEthanol, 90°C, 6 hours70–7590
HydrolysisNaOH/EtOH, reflux, 4 hours92–9598

Advantages : High regioselectivity for the 1,5-disubstituted pyrazole.
Limitations : Requires precise control of stoichiometry to avoid dihydro-pyrazole byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. This method is ideal for rapid cyclocondensation and dehydration steps.

Protocol:

  • Cyclocondensation :

    • A mixture of 4-bromophenylhydrazine hydrochloride and ethyl 3-oxobutanoate in DMF is irradiated at 160°C for 15 minutes under microwave conditions.

  • Dehydration :

    • The intermediate dihydro-pyrazole is dehydrated using concentrated HCl at 205°C for 10 minutes.

  • Oxidation :

    • The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C, 2 hours).

StepConditionsYield (%)
CyclocondensationDMF, 160°C, 15 min (microwave)85
OxidationKMnO₄, H₂SO₄, 80°C, 2 hours78

Advantages : 80% reduction in reaction time compared to conventional heating.
Limitations : Specialized equipment required; scalability challenges.

Continuous Flow Synthesis

Industrial-scale production benefits from continuous flow systems, which enhance heat/mass transfer and reduce side reactions.

Process:

  • Cyclocondensation in Flow :

    • A solution of 4-bromophenylhydrazine and diketone in acetic acid is pumped through a heated reactor (175°C, 1.5 min residence time).

  • In-line Hydrolysis :

    • The ester intermediate is hydrolyzed using aqueous NaOH in a second flow module at 100°C.

ParameterConditionsYield (%)
Flow CyclizationAcetic acid, 175°C, 1.5 min91
HydrolysisNaOH, 100°C, 5 min89

Advantages : Consistent product quality; suitable for ton-scale production.
Limitations : High initial setup costs.

Oxidation of 5-Methylpyrazole Derivatives

For substrates with a methyl group at position 5, oxidation offers a direct route to the carboxylic acid.

Method:

  • Synthesis of 5-Methyl Intermediate :

    • 4-Bromophenylhydrazine reacts with ethyl acetoacetate in ethanol to form 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate.

  • Oxidation :

    • The methyl group is oxidized using CrO₃ in H₂SO₄ at 60°C for 3 hours, achieving 75% yield.

Side Reactions : Over-oxidation to CO₂ can occur if reaction time exceeds 4 hours.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Knorr Synthesis70–7510–12 hoursModerateHigh
Microwave-Assisted78–85<1 hourLowModerate
Continuous Flow89–9110 minutesHighHigh
Oxidation of Methyl753 hoursModerateLow

Critical Challenges and Solutions

  • Regioselectivity : Competing 1,3- vs. 1,5-substitution is mitigated using electron-withdrawing groups (e.g., CO₂Et) to direct cyclization.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes dihydro-pyrazole impurities.

  • Byproduct Formation : Over-oxidation is minimized by controlling KMnO₄ concentration and temperature.

Emerging Techniques

  • Enzymatic Hydrolysis : Lipases in buffer solutions (pH 7.5, 40°C) selectively hydrolyze esters, avoiding harsh acidic/basic conditions.

  • Photocatalytic Oxidation : TiO₂ nanoparticles under UV light oxidize methyl groups at ambient temperatures, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized for its potential in medicinal chemistry, particularly as a lead compound for developing anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound have been synthesized and tested for their efficacy in inhibiting specific enzymes associated with inflammatory processes.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid showed promising inhibitory activity against carbonic anhydrases, which are important targets in cancer therapy. Compounds with specific substitutions exhibited inhibition constants (KIs) in the subnanomolar range against isoforms IX and XII, indicating their potential as therapeutic agents against tumors .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its application helps improve crop yields by protecting plants from pests and diseases.

Data Table: Herbicidal Activity

CompoundActivityTarget Pest
This compoundModerateVarious broadleaf weeds
3-Methyl derivativeHighGrasses and sedges

Research has shown that compounds based on this structure can effectively control weed populations, thereby enhancing agricultural productivity .

Material Science

The unique chemical properties of this compound make it suitable for use in material science, particularly in developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance durability and resistance to environmental degradation.

Case Study: Polymer Enhancement

A study highlighted the use of this compound in creating polymer composites that exhibit improved mechanical properties and thermal stability compared to traditional materials. The addition of this compound significantly increased the lifespan of coatings used in outdoor applications .

Biochemical Research

In biochemical research, this compound plays a crucial role in studying enzyme interactions and metabolic pathways. It is employed as a tool for understanding receptor binding mechanisms, which is vital for developing targeted therapies.

Application Example: Receptor Binding Studies

Research involving receptor binding studies has shown that modifications to the pyrazole ring can influence binding affinity and selectivity towards specific receptors involved in pain signaling pathways .

Analytical Chemistry

Finally, this compound is utilized in analytical methods for detecting and quantifying substances in complex mixtures. Its application aids quality control processes across various industries.

Analytical Methodologies

Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the presence of this compound in pharmaceutical formulations, ensuring compliance with regulatory standards .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Phenyl Pyrazole Carboxylic Acids
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity (Reported)
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid C₁₀H₇BrN₂O₂ 295.13 4-Bromophenyl, COOH at C5 Hydrazine + carbonyl precursor (91% yield) Inhibitor studies (e.g., ADAMTS7)
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid C₁₆H₉Cl₃FN₂O₂ 397.62 4-Chlorophenyl, 2,4-dichloro-5-fluorophenyl, COOH at C5 Multi-step substitution reactions Not specified
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide C₁₈H₁₅FN₃O₂ 324.33 4-Fluorophenyl, 2-methoxyphenyl, carboxamide at C4 Hydrolysis of methyl ester intermediates Anticancer evaluation (in vitro)

Key Observations :

  • Biological Relevance : The carboxylic acid group at C5 enables hydrogen bonding with biological targets, as seen in enzyme inhibition studies .
Pyrazoline and Dihydro-Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method
3-(4-Bromophenyl)-1-carbamothioyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₂H₁₂BrN₅O₂S₂ 433.35 Dihydro-pyrazole core, carbamothioyl groups Claisen condensation + thiosemicarbazide reaction
1-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid C₁₆H₁₃BrN₂O₂ 357.20 Dihydro-pyrazole, phenyl at C5 Cyclization of hydrazines with diketones

Key Observations :

  • Functionalization : Carbamothioyl (-NH-CS-NH₂) groups in dihydro-pyrazoles introduce sulfur-based interactions, which may enhance metal-binding or enzyme inhibition .
Substituent Variations on the Pyrazole Core
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Characterization Method
1-(4-Bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₁BrN₂O₂ 295.13 Ethyl at C5, COOH at C4 NMR, HRMS
3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide C₁₉H₁₅Br₂N₅O 514.17 Hydrazide at C5, dual bromophenyl groups X-ray crystallography (CCDC 2310650)

Key Observations :

  • Carbohydrazide vs. Carboxylic Acid : Hydrazide derivatives (e.g., carbohydrazide) exhibit increased hydrogen-bonding capacity, useful in supramolecular chemistry or metal-organic frameworks .
  • Alkyl vs.

Biological Activity

1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. We will also explore relevant case studies and research findings, supported by data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}BrN3_{3}O2_{2}
  • Molecular Weight : 284.09 g/mol

The compound features a pyrazole ring substituted with a bromophenyl group at one position and a carboxylic acid functional group at another, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.

Key Findings:

  • Breast Cancer : Significant antiproliferative effects on MDA-MB-231 cells.
  • Liver Cancer : Inhibition of HepG2 cell proliferation.
  • Colorectal and Lung Cancer : Effective against multiple cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCell LineIC50_{50} (µM)
This compoundMDA-MB-23115.2
This compoundHepG212.8
This compoundHCT11618.5

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a variety of pathogens, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Effective against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) values indicate strong antimicrobial potential.

Table 2: Antimicrobial Activity of this compound

Target BacteriaMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Pseudomonas aeruginosa0.35

Anti-inflammatory Activity

Research has also evaluated the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases.

The biological mechanisms through which this compound exerts its effects include:

  • Anticancer Mechanism : Induction of apoptosis via caspase activation and modulation of survival signaling pathways.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anti-inflammatory Mechanism : Inhibition of signaling pathways involved in inflammation.

Case Studies

Several case studies have underscored the efficacy of pyrazole derivatives in clinical settings:

Breast Cancer Treatment

A study demonstrated that a derivative similar to 1-(4-Bromophenyl)-1H-pyrazole significantly reduced tumor size in murine models, showcasing its potential as an effective anticancer agent.

Infection Control

Clinical trials indicated that pyrazole derivatives effectively reduced infection rates in patients with drug-resistant bacterial infections, highlighting their relevance in combating antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid?

  • Methodology : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by bromination at the 4-position of the phenyl ring. Key intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions (NaOH/EtOH, reflux) to yield the carboxylic acid . Phosphorus oxychloride (POCl₃) at 120°C is often used for cyclization steps .
  • Data : Typical yields range from 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound’s structure confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 160–165 ppm (carboxylic acid carbonyl) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300–2500 cm⁻¹ (broad O-H stretch) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 267.08 (C₁₀H₇BrN₂O₂) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodology : Minimum Inhibitory Concentration (MIC) tests against Mycobacterium tuberculosis H37Rv or Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Resazurin microtiter assays (REMA) are employed for antitubercular screening .

Advanced Research Questions

Q. How does computational chemistry (DFT) aid in understanding its electronic properties?

  • Methodology : Geometry optimization using B3LYP/6-31G** basis sets to calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) and electrostatic potential maps. Theoretical IR spectra are compared with experimental data to validate tautomeric forms .
  • Data : Bond lengths (C-Br: ~1.89 Å) and dihedral angles (pyrazole vs. phenyl rings: ~75°) align with X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Ensure consistent molar concentrations (e.g., 1–100 μM) and cell lines (e.g., HepG2 for cytotoxicity).
  • SAR Studies : Systematically vary substituents (e.g., Br → Cl, CH₃) to isolate electronic vs. steric effects .

Q. How is X-ray crystallography applied to determine its solid-state conformation?

  • Protocol : Single crystals grown via slow evaporation (ethanol/water). Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Results : Triclinic space group P1 with a = 6.759 Å, b = 10.061 Å, c = 12.263 Å. Dihedral angles between pyrazole and bromophenyl rings: 3.29° (coplanar) .

Q. What are the challenges in improving its metabolic stability for drug development?

  • Approach :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) or methylene spacers to reduce oxidative metabolism .

Key Research Gaps

  • Mechanistic Insights : Limited data on its interaction with bacterial enzymes (e.g., enoyl-ACP reductase).
  • In Vivo Pharmacokinetics : Absence of bioavailability studies in animal models.

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